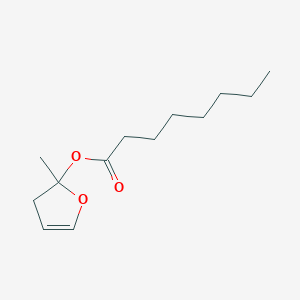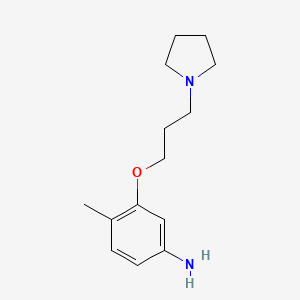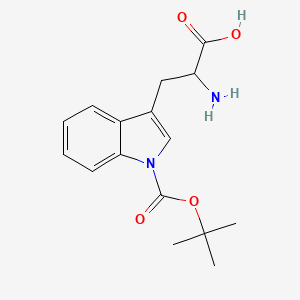
(2-methyl-3H-furan-2-yl) octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-metil-3H-furan-2-il) octanoato es un compuesto orgánico que pertenece a la familia de los furanos. Los furanos son compuestos aromáticos heterocíclicos caracterizados por un anillo de cinco miembros que contiene un átomo de oxígeno.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de (2-metil-3H-furan-2-il) octanoato típicamente implica la esterificación de 2-metilfurano con ácido octanoico. La reacción está catalizada por un catalizador ácido, como el ácido sulfúrico, y se lleva a cabo bajo condiciones de reflujo para asegurar una conversión completa. La mezcla de reacción se purifica luego mediante destilación o cromatografía para obtener el producto deseado.
Métodos de Producción Industrial
La producción industrial de (2-metil-3H-furan-2-il) octanoato sigue principios similares pero a mayor escala. El proceso involucra el uso de reactores de flujo continuo para mantener condiciones de reacción consistentes y mejorar el rendimiento. El uso de técnicas de purificación avanzadas, como la cromatografía líquida de alto rendimiento (HPLC), asegura la producción de compuestos de alta pureza adecuados para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2-metil-3H-furan-2-il) octanoato se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El anillo de furano se puede oxidar para formar furanonas u otros derivados oxigenados.
Reducción: La reducción del anillo de furano puede conducir a la formación de derivados de dihidrofuranos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: La hidrogenación usando paladio sobre carbono (Pd/C) como catalizador es un método típico para reducir el anillo de furano.
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como bromo (Br2) o ácido nítrico (HNO3) en condiciones controladas.
Principales Productos Formados
Oxidación: Furanonas y otros derivados oxigenados.
Reducción: Derivados de dihidrofuranos.
Sustitución: Varios furanos sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
(2-metil-3H-furan-2-il) octanoato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Utilizado en la producción de fragancias, sabores y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de (2-metil-3H-furan-2-il) octanoato implica su interacción con objetivos y vías moleculares específicas. En los sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a diversos efectos bioquímicos. Los objetivos y vías moleculares exactos dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
2-metilfurano: Un derivado de furano más simple con propiedades químicas similares.
Ácido octanoico: El ácido carboxílico homólogo utilizado en la síntesis de (2-metil-3H-furan-2-il) octanoato.
Ácido furano-2-carboxílico: Otro derivado de furano con diferentes grupos funcionales.
Singularidad
(2-metil-3H-furan-2-il) octanoato es único debido a su combinación específica de un anillo de furano y un grupo éster octanoato. Esta combinación confiere propiedades químicas y físicas distintivas, haciéndolo adecuado para diversas aplicaciones especializadas en investigación e industria.
Propiedades
Fórmula molecular |
C13H22O3 |
|---|---|
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
(2-methyl-3H-furan-2-yl) octanoate |
InChI |
InChI=1S/C13H22O3/c1-3-4-5-6-7-9-12(14)16-13(2)10-8-11-15-13/h8,11H,3-7,9-10H2,1-2H3 |
Clave InChI |
PIFNVICTDPTRRE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OC1(CC=CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12078248.png)

![5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide](/img/structure/B12078255.png)








![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)

![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)
